molecular formula C27H23NO2S B8527183 3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}benzoic acid CAS No. 623902-45-4

3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}benzoic acid

Numéro de catalogue: B8527183
Numéro CAS: 623902-45-4
Poids moléculaire: 425.5 g/mol
Clé InChI: GGHPJDFFGMCBJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}benzoic acid is a useful research compound. Its molecular formula is C27H23NO2S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

623902-45-4

Formule moléculaire

C27H23NO2S

Poids moléculaire

425.5 g/mol

Nom IUPAC

3-amino-4-(tritylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C27H23NO2S/c28-25-18-20(26(29)30)16-17-21(25)19-31-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19,28H2,(H,29,30)

Clé InChI

GGHPJDFFGMCBJR-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4=C(C=C(C=C4)C(=O)O)N

Origine du produit

United States

Synthesis routes and methods

Procedure details

Experimental details for Example 8. Synthesis of synthetic precursor SP3 (see Scheme 8, FIG. 23b). 4-bromomethyl-3-nitrobenzoic acid 19a (2 g, 7.69 mmol) was dissolved in tetrahydrofuran (40 mL) and the solution added with trityl mercaptan (2.34 g, 8.46 mmol) and diisopropyl ethylamine (2.8 mL, 16.14 mmol) at room temperature. The reaction mixture was stirred for 36 hours and then was quenched with a saturated solution of ammonium chloride (4 mL) followed by extraction with ethyl acetate. The organic layer was washed with brine and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography using 7.5% methanol in dichloromethane to yield 20a (2.5 g, 70% yield). 1H NMR (CDCl3, 400 MHz): δ 3.80 (s, 2H), 6.80-6.90 (m, 1H), 7.15-7.50 (m, 15H), 7.95-8.05 (m, 1H), 8.55 (s, 1H); 13C NMR (100 MHz, CDCl3): δ 33.8, 68.1, 126.1, 126.5, 127.0, 128.1, 129.0, 129.6, 129.7, 130.0, 132.93, 133.5, 133.6, 139.1, 139.3, 144.0, 148.5, 163.7. MS (ESI) calcd. for C27H21NO4S (M+H]+: m/z 456.1. found: 456.4. 3-nitro-4-((tritylthio)methyl)benzoic acid 20a (1.86 g, 3.428 mmol) was dissolved in methanol (40 mL) and the solution added with SnCl2.2H2O (3.85 g, 17.14 mmol). The reaction mixture was heated to 65° C. and stirred for 2 hours. The solvent was evaporated and the residue added with saturated sodium bicarbonate solution to reach pH 6 followed by extraction with ethyl acetate. The organic layer was washed with brine and evaporated under reduced pressure. The residue purified by flash chromatography using 35% ethyl acetate in hexanes to yield 21a (0.746 g, 51% yield). 1H NMR (CDCl3, 400 MHz): δ 3.34 (s, 2H), 7.11-7.13 (m, 1H), 7.28-7.45 (m, 12H), 7.55-7.59 (m, 5H). MS (ESI) calcd. for C27H23NO2S [M+H]+: m/z 426.5. found: 426.6. 3-amino-4-((tritylthio)methyl)benzoic acid (21a) (0.372 g, 0.875 mmol) was dissolved in CH2Cl2 and the solution added with t-butyl-4-aminobutoxycarbamate 11a (0.196 g, 0.962 mmol), HBTU (0.497 g, 1.31 mmol), and DIPEA (0.38 mL, 2.187 mmol) under argon. The reaction mixture was stirred at room temperature. After 3 hours, the reaction mixture was diluted with water and extracted with dichloromethane (3×30 mL). The combined organic layers were concentrated under reduced pressure and the residue was purified by flash column chromatography in 35% ethyl acetate in hexanes to give tert-butyl-4-(3-amino-4-((tritylthio)methyl)benzamido)butoxycarbamate (22a, 0.45 g, 84% yield). 1H NMR (CDCl3, 400 MHz): δ 1.44 (s, 9H), 1.65-1.75 (m, 4H), 3.40-3.48 (q, J=6.5, 12.5 Hz, 2H), 3.64 (s, 2H), 3.85 (t, J=5.8 Hz, 2H), 6.34 (t, J=5.9 Hz, 1H), 6.95-7.04 (m, 3H), 7.20-7.26 (m, 5H), 7.28-7.33 (m, 5H), 7.47-5.72 (m, 5H); 13C NMR (75 MHz, CDCl3): δ 25.2, 26.1, 28.3, 33.3, 39.5, 67.2, 81.7, 114.7, 116.6, 123.5, 125.9-131.4 (m), 135.2, 144.4, 145.4, 156.8, 167.7. MS (ESI) calcd. for C36H41N3O4S [M+H]+: m/z 612.8. found: 612.6. 22a (47 mg, 0.076 mmol), triisopropylsilane (31 μL, 0.152 mmol) and water (0.1 mL) were dissolved in 50% TFA in dicholoromethane (3 mL) at 0° C. under argon. The reaction mixture was stirred for an hour in ice and completion of the deprotection was monitored by thin layer chromatography. Volatiles were then removed by evaporation and the residue washed with hexanes (3×20 mL) to yield SP3. NMR (D6-DMSO, 500 MHz): δ=1.57-1.66 (m, 4H), 3.26 (dt, J=6.45 Hz, 6.15 Hz, 2H), 3.81 (s, 2H), 3.89 (t, J=6.1 Hz, 2H), 6.79 (dd, J=7.75 Hz, 1.14 Hz, 1H), 7.06 (d, J=7.85, 1H), 7.13 (d, J=1.45, 1H), 8.25 (t, J=5.9 Hz, 1H). 13C NMR (125 MHz, D6-DMSO): δ=25.18, 25.91, 30.43, 74.43, 114.39, 114.62, 122.70, 131.42, 135.47, 146.75, 167.18. MS (ESI) calcd. for C12H19N3O2S C11H13NO3 [M+H]+: 270.1. found: 270.2.
Name
3-nitro-4-((tritylthio)methyl)benzoic acid
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Yield
51%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.